Avoid trans-isomer contamination that inhibits aconitase. SMolecule’s cis-aconitic acid (CAS 585-84-2) is isomer-pure.
≥98% purity, shipped with full analytical documentation. In stock for rapid dispatch.
cis-Aconitic acid (CAS 585-84-2) is a highly specific, biologically active tricarboxylic acid that serves as the obligate intermediate in the tricarboxylic acid (TCA) cycle during the aconitase-mediated isomerization of citrate to isocitrate [1]. Unlike generic or mixed-isomer aconitic acid preparations, the pure cis-isomer is thermodynamically less stable but functionally indispensable for native metabolic processes[2]. For procurement professionals and biochemical researchers, sourcing pure cis-aconitic acid is critical because its structural geometry dictates entirely different enzymatic reactivity, thermal behavior, and solubility profiles compared to its more abundant geometric isomer, trans-aconitic acid[3].
Purchasing generic 'aconitic acid' typically yields the thermodynamically favored trans-isomer or a mixture of both forms, which is catastrophic for enzymatic and metabolic assays [1]. While cis-aconitic acid is the true substrate for aconitase, trans-aconitic acid is a potent competitive inhibitor that halts TCA cycle flux [2]. Even minor trans-isomer contamination (as low as 7% to 31%) in degraded or low-purity cis-aconitic acid batches can completely abolish observable aconitase activity in vitro [2]. Furthermore, the cis-isomer exhibits a significantly lower thermal decomposition threshold, meaning that high-temperature processing designed for generic tricarboxylic acids will prematurely degrade the cis-form into cis-aconitic anhydride or force isomerization [3].
The geometric configuration of aconitic acid completely dictates its interaction with aconitase and homoaconitase enzymes. High-purity cis-aconitic acid acts as the native hydration substrate (e.g., Km of 300 µM for methanogen homoaconitase), whereas trans-aconitic acid is a potent inhibitor [1]. Studies have shown that commercial cis-aconitic acid batches stored improperly or aged can accumulate 7% to 31% trans-aconitic acid, which is sufficient to completely mask enzymatic activity in assay mixtures [1].
| Evidence Dimension | Enzymatic role and assay viability |
| Target Compound Data | Native substrate (Km ~ 300 µM) |
| Comparator Or Baseline | trans-Aconitic acid (Potent competitive inhibitor) |
| Quantified Difference | Absolute functional divergence; >7% trans contamination abolishes cis-driven assay activity. |
| Conditions | In vitro homoaconitase/aconitase hydration assays at pH 7.0. |
Buyers must strictly verify the isomeric purity and storage history of cis-aconitic acid, as generic substitution or degradation directly ruins enzymatic assay reproducibility.
cis-Aconitic acid is markedly less thermally stable than both trans-aconitic acid and its precursor, citric acid. Thermogravimetric analysis demonstrates that the decomposition point of the cis-isomer is 60 to 70 K lower than that of the trans-isomer [1]. Upon heating, cis-aconitic acid undergoes a highly specific dehydration step (9.8% mass loss) to form cis-aconitic anhydride before any subsequent isomerization to the trans-anhydride occurs [1].
| Evidence Dimension | Thermal decomposition onset temperature |
| Target Compound Data | Decomposes 60–70 K lower than trans-isomer |
| Comparator Or Baseline | trans-Aconitic acid and Citric acid (Higher thermal stability) |
| Quantified Difference | 60–70 K lower decomposition threshold for the cis-isomer. |
| Conditions | Thermogravimetric (TG) and Differential Scanning Calorimetry (DSC) at a heating rate of 10 K/min. |
Process engineers and synthetic chemists must apply strict temperature controls when handling the cis-isomer to prevent premature dehydration or utilize this low-temperature threshold to selectively synthesize cis-aconitic anhydride.
In cellular systems, trans-aconitic acid is targeted for detoxification by trans-aconitate methyltransferase (TMT), which converts it to a methyl ester to prevent aconitase inhibition. The yeast TMT enzyme exhibits a high affinity for trans-aconitic acid (Km = 0.66 mM) but recognizes cis-aconitic acid very poorly (Km = 74 mM) [1]. The maximal velocity to Km ratio for the cis-isomer is only 0.24% of that observed for the trans-isomer [1].
| Evidence Dimension | Enzyme binding affinity (Km) for TMT |
| Target Compound Data | Km = 74 mM |
| Comparator Or Baseline | trans-Aconitic acid (Km = 0.66 mM) |
| Quantified Difference | >110-fold weaker binding affinity for the cis-isomer. |
| Conditions | In vitro methyltransferase activity assay using Saccharomyces cerevisiae TMT1 extracts at 37°C, pH 7.0. |
For metabolic modeling and flux analysis, utilizing pure cis-aconitic acid ensures the compound remains in the TCA cycle rather than being artificially shunted into TMT-mediated detoxification pathways.
Because trans-aconitic acid acts as a potent competitive inhibitor, high-purity cis-aconitic acid is the only viable choice for in vitro aconitase activity assays and TCA cycle metabolic flux studies. Procurement of strictly verified cis-isomer prevents the complete loss of enzymatic activity associated with even minor (7-31%) trans contamination[1].
The distinct thermal profile of cis-aconitic acid—decomposing 60-70 K lower than its trans counterpart—makes it the ideal precursor for synthesizing cis-aconitic anhydride [2]. By carefully controlling the heating parameters, chemists can exploit this 9.8% mass loss dehydration step before exothermic isomerization to the trans-anhydride occurs, providing a targeted route for specific polymer cross-linkers [2].
In advanced mass spectrometry and metabolic tracing, distinguishing between active TCA flux and off-target detoxification is critical. Pure cis-aconitic acid is required as a standard because, unlike the trans-isomer, it is not rapidly methylated by trans-aconitate methyltransferase (Km difference of >110-fold), ensuring accurate quantification of native respiratory metabolism [3].
Irritant